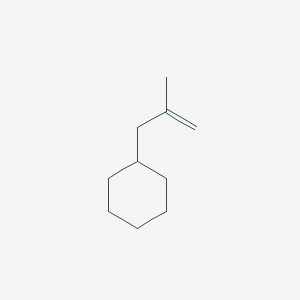

3-Cyclohexyl-2-methyl-1-propene

Description

3-Cyclohexyl-2-methyl-1-propene (IUPAC name: (2-methylprop-2-en-1-yl)cyclohexane) is a branched alkene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol . Its structure consists of a cyclohexane ring substituted with a 2-methyl-1-propenyl group, resulting in a double bond located in the propene chain rather than the cyclohexane ring. Key identifiers include:

- SMILES:

CC(=C)CC1CCCCC1 - InChIKey:

NPOMKHQWAVPNRY-UHFFFAOYSA-N - CAS No.: 3990-93-0 (listed under synonyms like methallylcyclohexane) .

The compound’s structural features include one double bond (in the propene chain), a cyclohexyl group, and a methyl substituent.

Properties

IUPAC Name |

2-methylprop-2-enylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOMKHQWAVPNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337633 | |

| Record name | Methallylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3990-93-0 | |

| Record name | Methallylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-cyclohexyl-2-methyl-1-propene with three structurally related compounds identified in the literature:

Key Observations:

Double Bond Position :

- The target compound’s double bond resides in the propene chain, while 3-methyl-6-isopropylcyclohexene has a double bond within the cyclohexene ring . This difference affects reactivity; for example, ring-strained alkenes (e.g., cyclohexene derivatives) are more reactive in Diels-Alder reactions.

- 2-Cyclohexen-1-one derivatives feature conjugated double bonds and a ketone group, enabling unique reactivity in oxidation and cycloaddition reactions .

Functional Group Diversity :

- 3-Buten-2-ol introduces a hydroxyl group, significantly altering polarity and solubility compared to purely hydrocarbon-based compounds like the target molecule .

In contrast, smaller substituents (e.g., methyl/isopropyl in 3-methyl-6-isopropylcyclohexene) may allow faster kinetics .

Implications for Physical and Chemical Properties

While explicit experimental data (e.g., boiling points, solubility) are unavailable in the provided evidence, inferences can be drawn:

- Boiling Points: Compounds with polar functional groups (e.g., 3-Buten-2-ol) will have higher boiling points due to hydrogen bonding. The target compound, being nonpolar, likely has a lower boiling point.

- Reactivity :

- The target’s isolated double bond may undergo standard alkene reactions (e.g., hydrogenation, hydrohalogenation).

- Cyclohexene derivatives with conjugated systems (e.g., 2-Cyclohexen-1-one ) may participate in resonance-stabilized reactions .

Preparation Methods

Alkylation of Cyclohexyl Precursors

A common approach involves the alkylation of cyclohexyl-containing substrates with methylallyl halides or equivalents under controlled conditions. This method typically requires:

- Starting materials: cyclohexyl derivatives (e.g., cyclohexyl halides or cyclohexyl lithium reagents)

- Alkylating agents: 2-methylallyl halides or alcohols

- Catalysts or bases: strong bases such as organolithium or Grignard reagents to facilitate nucleophilic substitution or addition

This route allows the formation of the 3-cyclohexyl-2-methyl-1-propene skeleton by coupling the cyclohexyl moiety to the methyl-substituted propene chain.

Related Hydrogenation and Functional Group Transformation

In patents and research related to cyclohexyl-substituted alcohols (e.g., 4-cyclohexyl-2-methyl-2-butanol), multi-step processes involving:

- Reaction of styrene with isopropanol to form phenyl-substituted alcohol intermediates

- Subsequent catalytic hydrogenation of aromatic rings to cyclohexyl rings

have been described. Although these focus on alcohols rather than alkenes, the underlying chemistry suggests that cyclohexyl-alkene compounds like 3-cyclohexyl-2-methyl-1-propene could be obtained by controlled elimination or dehydrogenation steps from corresponding saturated precursors.

Research Findings and Process Details

A notable preparation method for related cyclohexyl compounds involves the following stages:

| Stage | Description |

|---|---|

| a) | Reaction of styrene with isopropanol at elevated temperatures to yield 2-methyl-4-phenyl-2-butanol |

| b) | Heterogeneous catalytic hydrogenation of the phenyl-substituted alcohol to convert the aromatic ring into a cyclohexyl ring |

This process is economically viable and scalable compared to older methods involving acid chloride conversion and methyl lithium reactions, which pose safety and cost challenges.

Although this method targets cyclohexyl-substituted alcohols, analogous strategies could be adapted for preparing 3-cyclohexyl-2-methyl-1-propene by modifying reaction conditions to favor alkene formation, such as dehydration or selective elimination reactions.

Summary Table of Preparation Approaches

| Preparation Method | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of cyclohexyl derivatives with methylallyl halides | Cyclohexyl halides, methylallyl halides, strong bases | Direct formation of target alkene | Requires strong reagents, potential side reactions |

| Styrene-isopropanol reaction + catalytic hydrogenation | Styrene, isopropanol, hydrogenation catalyst | Economically viable, scalable | Targets alcohols; requires adaptation for alkene synthesis |

| Acid chloride + methyl lithium (literature precedent for related compounds) | 3-Cyclohexylpropanoic acid chloride, methyl lithium | Established method | Safety risks, costly, less attractive for scale-up |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclohexyl-2-methyl-1-propene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via alkylation of cyclohexene derivatives. For example, alkylation of 2-cyclohexen-1-one with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) introduces trimethyl groups . Multi-step protocols may involve Grignard reactions or organometallic coupling, where temperature (40–80°C) and catalyst choice (e.g., Lewis acids) critically affect regioselectivity and purity. GC-MS or NMR should monitor intermediate steps to optimize yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Cyclohexyl-2-methyl-1-propene?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and cyclohexyl ring conformation (e.g., axial vs. equatorial methyl groups) .

- IR : Confirms alkene (C=C, ~1650 cm) and cyclohexyl C-H stretching (~2850–2960 cm).

- GC-MS : Quantifies purity and detects side products (e.g., isomerization byproducts) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., brominated analogs) .

Q. What safety protocols are essential when handling 3-Cyclohexyl-2-methyl-1-propene in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates.

- Waste disposal : Halogenated byproducts (e.g., brominated derivatives) require segregated storage and professional disposal .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of 3-Cyclohexyl-2-methyl-1-propene in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution to predict regioselectivity. Frontier Molecular Orbital (FMO) analysis identifies reactive sites for diene/dienophile interactions. Solvent effects (e.g., toluene vs. THF) are simulated using Polarizable Continuum Models (PCM) to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for cyclohexane derivatives like 3-Cyclohexyl-2-methyl-1-propene?

- Methodological Answer :

- Systematic review : Meta-analyze antimicrobial assay data (e.g., MIC values) across studies, accounting for variations in bacterial strains (e.g., E. coli vs. S. aureus) and solvent systems (DMSO vs. ethanol) .

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .

Q. What methodologies optimize enantioselective synthesis of chiral derivatives from 3-Cyclohexyl-2-methyl-1-propene?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.